2-クロロ-5-ヒドロキシフェニルグリシン

概要

説明

2-クロロ-5-ヒドロキシフェニルグリシンは、一般的にCHPGとして知られており、メタボトロピックグルタミン酸受容体5(mGluR5)の選択的アゴニストです。 この化合物は、TSG-6/NF-κB経路を介してミクログリア細胞における酸化ストレスと炎症を軽減する能力で知られています 。神経科学や薬理学の分野において、特に科学研究において重要な用途があります。

科学的研究の応用

2-Chloro-5-hydroxyphenylglycine has a wide range of applications in scientific research:

Neuroscience: It is used to study the role of mGluR5 in synaptic plasticity, learning, and memory.

Pharmacology: The compound is employed in the development of drugs targeting mGluR5 for the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia.

Cell Biology: It is used to investigate the signaling pathways involved in oxidative stress and inflammation in microglial cells.

作用機序

2-クロロ-5-ヒドロキシフェニルグリシンは、メタボトロピックグルタミン酸受容体5(mGluR5)を選択的に活性化することにより、その効果を発揮します。この活性化は、TSG-6/NF-κB経路を含むさまざまな細胞内シグナル伝達経路の調節につながり、酸化ストレスと炎症の軽減に役割を果たします。 さらに、この化合物は、NMDAおよびAMPA受容体によって媒介される応答を増強することができ、神経保護効果に寄与しています 。

類似の化合物との比較

2-クロロ-5-ヒドロキシフェニルグリシンは、mGluR5の選択的活性化においてユニークです。類似の化合物には以下が含まれます。

3,5-ジヒドロキシフェニルグリシン(DHPG): グループIメタボトロピックグルタミン酸受容体(mGluR1およびmGluR5)の強力なアゴニストですが、選択性と有効性のプロファイルが異なります.

2-クロロ-4-ヒドロキシフェニルグリシン: 受容体結合特性と生物学的活性が異なる別の塩素化フェニルグリシン誘導体.

2-クロロ-5-ヒドロキシフェニルグリシンの独自性は、mGluR5の特異的な活性化と、酸化ストレスと炎症経路を調節する能力にあります。そのため、神経科学および薬理学的研究において貴重なツールとなっています .

生化学分析

Biochemical Properties

2-Chloro-5-hydroxyphenylglycine plays a crucial role in biochemical reactions, particularly in the modulation of the native voltage-dependent ion channels . It interacts with metabotropic glutamate receptors, specifically mGluR5 , and can potentiate the depolarization of hippocampal CA1 neurons induced through NMDA administration .

Cellular Effects

The effects of 2-Chloro-5-hydroxyphenylglycine on cells are diverse and depend on the cell type and brain region. It has been shown to suppress microglia activation and decrease the release of associated pro-inflammatory mediators . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Chloro-5-hydroxyphenylglycine exerts its effects through binding interactions with metabotropic glutamate receptors . It activates a G protein-coupled signaling pathway, ultimately affecting neuronal activity, gene expression, and synaptic plasticity.

Temporal Effects in Laboratory Settings

It is known that it strongly activates mGluR5b expressed in neurons with an apparent EC50 around 60 μM .

準備方法

合成経路と反応条件

2-クロロ-5-ヒドロキシフェニルグリシンの合成には、ヒドロキシフェニルグリシンの塩素化が含まれます。 反応には、通常、チオニルクロリドや五塩化リンなどの塩素化剤を、制御された条件下で使用する必要があり、フェニル環の所望の位置に選択的に塩素化が行われます 。

工業生産方法

2-クロロ-5-ヒドロキシフェニルグリシンの工業生産には、大規模な塩素化プロセスが含まれ、その後、再結晶化やクロマトグラフィーなどの精製工程が行われ、所望の純度が得られます。 使用される特定の条件と試薬は、生産プロセスの規模と所望の収率によって異なる場合があります 。

化学反応の分析

反応の種類

2-クロロ-5-ヒドロキシフェニルグリシンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進できます。

還元: 還元反応には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用することがあります。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: アミン、チオール。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってキノンが生成される場合があり、一方、置換反応によってさまざまな置換フェニルグリシンが生成される可能性があります 。

科学研究への応用

2-クロロ-5-ヒドロキシフェニルグリシンは、科学研究において幅広い用途を持っています。

神経科学: シナプス可塑性、学習、記憶におけるmGluR5の役割を研究するために使用されます。

薬理学: アルツハイマー病や統合失調症などの神経疾患の治療のためのmGluR5を標的とする薬物の開発に用いられます。

細胞生物学: ミクログリア細胞における酸化ストレスと炎症に関与するシグナル伝達経路を調査するために使用されます.

医学: 2-クロロ-5-ヒドロキシフェニルグリシンに関する研究は、外傷性脳損傷や神経変性疾患などの病状における潜在的な治療効果を理解することに貢献しています.

類似化合物との比較

2-Chloro-5-hydroxyphenylglycine is unique in its selective activation of mGluR5. Similar compounds include:

3,5-Dihydroxyphenylglycine (DHPG): A potent agonist of group I metabotropic glutamate receptors (mGluR1 and mGluR5), but with different selectivity and efficacy profiles.

2-Chloro-4-hydroxyphenylglycine: Another chlorinated phenylglycine derivative with distinct receptor binding properties and biological activities.

The uniqueness of 2-Chloro-5-hydroxyphenylglycine lies in its specific activation of mGluR5 and its ability to modulate oxidative stress and inflammation pathways, making it a valuable tool in neuroscience and pharmacological research .

生物活性

Introduction

CHPG (also known as 2-chloro-5-hydroxyphenylglycine) is a compound that has garnered attention in various biological and pharmacological studies due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with CHPG, including its mechanisms of action, effects in different biological systems, and relevant case studies.

CHPG primarily acts as an agonist at metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR5. These receptors are involved in modulating synaptic transmission and plasticity in the central nervous system. CHPG's activation of these receptors can lead to various downstream effects, including:

- Increased intracellular calcium levels : This can enhance neurotransmitter release and influence neuronal excitability.

- Modulation of synaptic plasticity : CHPG has been shown to facilitate long-term potentiation (LTP), a process crucial for learning and memory.

Table 1: Summary of CHPG Mechanisms

| Mechanism | Description |

|---|---|

| mGluR Agonism | Activates mGluR1 and mGluR5, influencing synaptic transmission |

| Calcium Influx | Increases intracellular calcium, enhancing neurotransmitter release |

| Synaptic Plasticity Modulation | Facilitates LTP, important for cognitive functions |

Neuroprotective Effects

Research indicates that CHPG exhibits neuroprotective properties. In animal models of neurodegenerative diseases, such as Alzheimer's disease, CHPG administration has been associated with reduced neuronal loss and improved cognitive function. For example, a study demonstrated that CHPG treatment mitigated cognitive deficits in mice subjected to amyloid-beta toxicity.

Anti-inflammatory Properties

CHPG also shows promise in modulating inflammatory responses. It has been observed to inhibit the release of pro-inflammatory cytokines in microglial cells, suggesting a potential role in treating neuroinflammatory conditions.

Case Studies

- Neurodegeneration Model : In a study involving transgenic mice expressing amyloid precursor protein (APP), chronic administration of CHPG resulted in significant improvements in memory performance on the Morris water maze test compared to control groups. The study attributed these effects to enhanced synaptic plasticity mediated by mGluR activation.

- Inflammation in CNS Disorders : A clinical trial assessed the effects of CHPG on patients with multiple sclerosis (MS). Results indicated that patients receiving CHPG showed reduced levels of inflammatory markers in cerebrospinal fluid (CSF) after three months of treatment, alongside improvements in clinical symptoms.

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Neurodegeneration | Improved memory performance; reduced neuronal loss |

| Inflammation | Decreased inflammatory markers in MS patients; symptom improvement |

Research Findings

Recent studies have further elucidated the pharmacological profiles of CHPG. An investigation into its binding affinities revealed that CHPG selectively binds to mGluR1 with higher affinity than mGluR5, indicating potential for targeted therapeutic applications.

特性

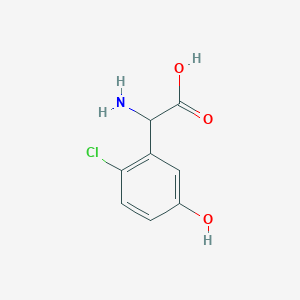

IUPAC Name |

2-amino-2-(2-chloro-5-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c9-6-2-1-4(11)3-5(6)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIDAFCQFPGYJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394614 | |

| Record name | Chlorohydroxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170846-74-9 | |

| Record name | α-Amino-2-chloro-5-hydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170846-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-hydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170846749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorohydroxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-2-Chloro-5-hydroxyphenylglycine-amino-2-chloro-5-hydroxybenzeneacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROHYDROXYPHENYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSA5YS5PNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。